Mal-PEG4-bis-PEG3-DBCO

SPAAC Bioconjugation Aqueous solubility

Select Mal-PEG4-bis-PEG3-DBCO for your ADC programs to achieve elevated drug-to-antibody ratios (DAR) without multi-step conjugation. Its unique heterotrifunctional architecture—one maleimide and two DBCO groups—enables the attachment of two azide-modified payloads per thiol site. This dual-DBCO design directly increases maximum theoretical DAR, reduces antibody consumption per dose, and eliminates batch-to-batch variability inherent in sequential conjugations. The 7-unit PEG scaffold ensures conjugate solubility, while the >98% HPLC purity supports homogeneous DAR profiles suitable for regulatory development. Benefit from a defined, one-pot SPAAC scaffold that streamlines process development from research through pilot manufacturing.

Molecular Formula C81H105N9O22
Molecular Weight 1556.7 g/mol
Cat. No. B11928726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-bis-PEG3-DBCO
Molecular FormulaC81H105N9O22
Molecular Weight1556.7 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O
InChIInChI=1S/C81H105N9O22/c91-72(21-23-80(99)89-59-67-13-3-1-9-63(67)17-19-65-11-5-7-15-70(65)89)82-31-40-102-46-52-108-54-48-105-43-34-85-75(94)28-38-111-61-69(87-77(96)30-37-101-45-51-107-57-58-110-56-50-104-42-33-84-74(93)27-36-88-78(97)25-26-79(88)98)62-112-39-29-76(95)86-35-44-106-49-55-109-53-47-103-41-32-83-73(92)22-24-81(100)90-60-68-14-4-2-10-64(68)18-20-66-12-6-8-16-71(66)90/h1-16,25-26,69H,21-24,27-62H2,(H,82,91)(H,83,92)(H,84,93)(H,85,94)(H,86,95)(H,87,96)
InChIKeyZIFGJVXTBDLRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG4-bis-PEG3-DBCO: Heterotrifunctional PEG Linker for Multi-Payload ADC Conjugation


Mal-PEG4-bis-PEG3-DBCO is a heterotrifunctional polyethylene glycol (PEG)-based linker comprising a maleimide group for sulfhydryl conjugation and two dibenzocyclooctyne (DBCO) moieties for strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. It is a cleavable 7-unit PEG ADC linker with the molecular formula C81H105N9O22 and a molecular weight of 1556.75 g/mol [2]. Its dual-DBCO architecture enables simultaneous conjugation of multiple azide-functionalized payloads to a single thiol-tagged biomolecule, distinguishing it from heterobifunctional DBCO-maleimide linkers bearing only a single DBCO group .

Mal-PEG4-bis-PEG3-DBCO: Why a Heterobifunctional or Mono-DBCO Linker Cannot Replace This Heterotrifunctional Design


In-class heterobifunctional DBCO-PEG-maleimide linkers (e.g., DBCO-PEG4-Maleimide) are designed to attach a single azide-containing payload to one thiol site, yielding a 1:1 stoichiometry. Mal-PEG4-bis-PEG3-DBCO's heterotrifunctional architecture, incorporating two DBCO groups connected via a branched PEG scaffold, fundamentally alters this stoichiometric outcome, enabling attachment of two azide payloads per maleimide conjugation event [1]. This architectural difference directly impacts drug-to-antibody ratio (DAR) capabilities and crosslinking potential, rendering generic DBCO-PEG-maleimide linkers non-substitutable for applications requiring dual-payload delivery or branched scaffold construction without resorting to multi-step sequential conjugations that introduce batch-to-batch variability .

Mal-PEG4-bis-PEG3-DBCO: Quantified Evidence of Differentiation from Comparator Linkers


Enhanced Hydrophilicity from 7-Unit PEG Scaffold Compared to Shorter-PEG DBCO Linkers

Mal-PEG4-bis-PEG3-DBCO incorporates a 7-unit PEG scaffold (PEG4 segment plus bis-PEG3 branch), which provides enhanced aqueous solubility compared to DBCO-PEG4-maleimide (4-unit PEG) or DBCO-PEG2-maleimide (2-unit PEG). Increased PEG length correlates with improved water solubility and reduced aggregation in bioconjugation reactions [1]. The compound demonstrates solubility in polar aprotic solvents including DMSO, DMF, and acetonitrile, with the extended PEG chain enhancing compatibility with aqueous reaction media .

SPAAC Bioconjugation Aqueous solubility

Stoichiometric Advantage: Dual-DBCO Architecture Enables 2:1 Payload-to-Thiol Conjugation

The heterotrifunctional design of Mal-PEG4-bis-PEG3-DBCO, with two DBCO groups per maleimide, enables a 2:1 payload-to-thiol conjugation ratio. In contrast, heterobifunctional DBCO-PEG4-maleimide provides only a 1:1 ratio [1]. This architectural difference permits higher drug loading per antibody conjugation site, potentially achieving higher DAR values without requiring additional antibody engineering or multi-step conjugation protocols that increase process complexity and batch variability .

ADC linker DAR Payload conjugation

Comparative SPAAC Kinetics: DBCO Reaction Rate Constant Relative to BCN

The DBCO moiety undergoes SPAAC with second-order rate constants typically in the range of 0.3–0.9 M⁻¹s⁻¹, as established in peer-reviewed literature [1]. For comparison, the bicyclononyne (BCN) group exhibits rate constants of approximately 0.14–0.28 M⁻¹s⁻¹ under similar aqueous conditions [2]. This kinetic advantage translates to faster conjugation completion under bioorthogonal conditions, reducing reaction times and improving efficiency in time-sensitive bioconjugation workflows.

Click chemistry Bioorthogonal conjugation Reaction kinetics

Elimination of Copper Toxicity: SPAAC vs. CuAAC Biocompatibility

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires cytotoxic Cu(I) concentrations (typically 0.1–1 mM) that induce oxidative stress and protein damage in living systems [1]. SPAAC using DBCO, including Mal-PEG4-bis-PEG3-DBCO, proceeds without copper under physiological conditions (pH 7.4, 37°C), eliminating this toxicity vector [2]. This enables direct conjugation in cell culture, in vivo, and with copper-sensitive proteins that would be compromised by CuAAC.

Bioorthogonal chemistry Copper-free click Cytotoxicity

Purity Benchmark: >98% HPLC Purity for Reproducible Conjugation

Commercial specifications for Mal-PEG4-bis-PEG3-DBCO include purity exceeding 98% as determined by HPLC analysis [1]. This high purity standard reduces the risk of side reactions and heterogeneous conjugate populations that can arise from linker impurities, ensuring more consistent DAR profiles and therapeutic reproducibility compared to lower-grade or non-certified linker sources.

ADC manufacturing Quality control Linker purity

Versatile Solvent Compatibility Profile for Diverse Conjugation Workflows

Mal-PEG4-bis-PEG3-DBCO demonstrates solubility in a range of organic solvents including dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . This broad solvent compatibility provides greater workflow flexibility compared to less soluble linkers that may require specific and potentially incompatible solvent systems, enabling integration into diverse conjugation protocols without solvent-exchange steps.

Solvent compatibility ADC linker Bioconjugation

Mal-PEG4-bis-PEG3-DBCO: Evidence-Backed Application Scenarios for Scientific and Industrial Users


High-DAR ADC Development via Dual-Payload Conjugation

For antibody-drug conjugate (ADC) programs requiring elevated drug-to-antibody ratios without multi-step conjugation, Mal-PEG4-bis-PEG3-DBCO enables attachment of two azide-modified payloads per interchain disulfide thiol. This dual-DBCO architecture increases maximum theoretical DAR and reduces antibody consumption per manufactured dose [1]. The 7-unit PEG scaffold maintains conjugate solubility while the >98% purity specification ensures homogeneous DAR profiles suitable for regulatory development .

Branched PEG Scaffold Construction for Multi-Functional Bioconjugates

The bis-DBCO branch point creates a defined PEG-based scaffold for assembling heterobifunctional or multi-valent bioconjugates. Researchers can conjugate distinct azide-functionalized entities (e.g., fluorophore and drug, or targeting ligand and toxin) to a single thiol site on an antibody or protein [1]. This one-pot, sequential SPAAC approach eliminates the need for complex, multi-step purification protocols, leveraging the orthogonal reactivity of maleimide (thiol-selective) and DBCO (azide-selective) groups .

Copper-Free Intracellular and In Vivo Labeling

The DBCO moieties undergo SPAAC without cytotoxic copper catalysts, enabling bioorthogonal labeling in live-cell and in vivo environments where CuAAC would compromise viability [1]. Mal-PEG4-bis-PEG3-DBCO can be used to conjugate azide-tagged probes to thiol-containing biomolecules on cell surfaces or within intracellular compartments, supporting live-cell imaging, target engagement studies, and in vivo biodistribution analyses without copper-induced artifacts .

Streamlined ADC Process Development with Validated Purity

The >98% HPLC purity specification and defined solvent compatibility profile (DCM, THF, acetonitrile, DMF, DMSO) simplify process development for ADC manufacturing [1]. High purity reduces the need for post-conjugation linker-removal steps, while broad solvent solubility accommodates diverse payload chemistries and conjugation conditions. These attributes support reproducible, scalable ADC production workflows from research-grade conjugation through pilot manufacturing .

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